This compound is classified as an amine, specifically a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom. It also contains a benzofuran moiety, which is a fused bicyclic structure consisting of a benzene ring fused to a furan ring. The hydrochloride salt form indicates that it is often encountered in its hydrochloride salt form, which enhances its solubility in water and stability.
The synthesis of (R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride can be approached through several synthetic routes, typically involving the following steps:
The molecular structure of (R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride can be described as follows:
X-ray crystallography or NMR spectroscopy could provide detailed insights into the spatial arrangement of atoms within the molecule, confirming stereochemistry and bond angles.
(R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride can participate in various chemical reactions, including:
These reactions often depend on solvent choice, temperature, and concentration of reactants.
The mechanism of action for (R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride is primarily associated with its interaction with neurotransmitter systems:
In vitro studies using receptor binding assays and behavioral models could elucidate specific pathways affected by this compound.
The physical and chemical properties of (R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride are critical for understanding its behavior in biological systems:
Properties such as boiling point, density, and refractive index would also be useful for practical applications.
(R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride has potential applications in various fields:
(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride [R(-)-BPAP] functions as a highly selective monoaminergic activity enhancer (MAE) that potentiates the impulse-evoked release of key neurotransmitters—dopamine, serotonin, and norepinephrine—without altering basal neurotransmitter levels. Unlike classical releasing agents (e.g., amphetamines) that trigger uncontrolled vesicular depletion, BPAP selectively amplifies neuronal activity during synaptic firing events. This unique mechanism preserves physiological signaling patterns while enhancing neurotransmission efficiency [3] [8].
In vivo rodent studies demonstrate BPAP's neurotransmitter-specific enhancement profiles: dopamine levels increase by 44% in the striatum, 118% in the substantia nigra, and 57% in the olfactory tubercle; norepinephrine surges by 228% in the locus coeruleus; and serotonin elevates by 166% in the raphe nucleus [3] [6]. These effects occur at ultralow concentrations (femtomolar to picomolar range) and require intact neuronal firing, confirming BPAP's action as an activity-dependent modulator rather than a direct releasing agent [8] [9].
BPAP exhibits a distinctive bimodal concentration-response profile characterized by two discrete peaks of efficacy separated by zones of diminished activity. Neurochemical studies reveal that its MAE effects follow a U-shaped curve: the first efficacy peak occurs at 10⁻¹³ M for dopamine enhancement, while serotonin enhancement peaks at 10⁻¹² M [6] [8]. A second activity peak emerges in the micromolar range (10⁻⁶ M), beyond which effects diminish [3] [9]. This non-linear pharmacodynamic relationship necessitates precise dosing optimization for therapeutic applications [8].
Table 1: Bimodal Concentration-Response Profile of R(-)-BPAP
Neurotransmitter | Peak 1 Concentration | Enhancement | Peak 2 Concentration | Enhancement |
---|---|---|---|---|
Dopamine | 10⁻¹³ M | +118% | 10⁻⁶ M | +95% |
Norepinephrine | 10⁻¹³ M | +228% | 10⁻⁶ M | +180% |
Serotonin | 10⁻¹² M | +166% | 10⁻⁶ M | +142% |
The biphasic behavior is hypothesized to arise from interactions with high- and low-affinity receptor isoforms or differential engagement of intracellular signaling cascades at varying concentrations [6] [8]. This property underscores the compound's narrow therapeutic window and the critical importance of concentration-dependent effects in preclinical applications [3].
BPAP exerts its MAE effects primarily through high-affinity agonism at trace amine-associated receptor 1 (TAAR1), a Gₛ-protein-coupled receptor located intracellularly within monoaminergic neurons [8] [9]. Activation of TAAR1 triggers a signaling cascade:
Notably, BPAP's effects on vesicular dopamine release are abolished by the TAAR1 antagonist EPPTB and by inhibitors of SNARE complex disassembly (e.g., N-ethylmaleimide), confirming TAAR1's essential role [8]. BPAP also upregulates vesicular monoamine transporter 2 (VMAT2) activity, increasing dopamine sequestration into synaptic vesicles and facilitating activity-dependent exocytosis [8] [9].
Unlike releasers like methamphetamine—which induce non-vesicular, TAAR1-dependent monoamine efflux via transporter reversal—BPAP exclusively enhances vesicular neurotransmitter release. This distinction positions BPAP as a synaptic activity modulator rather than a disruptor of neurotransmitter homeostasis [8].
BPAP demonstrates superior potency and broader neurotransmitter coverage compared to structurally related enhancers:
BPAP's benzofuran moiety confers enhanced affinity for TAAR1 over PPAP's phenyl ring, explaining its expanded serotonergic activity [8] [9].
In models of Parkinsonian neurodegeneration, BPAP outperforms both PPAP and selegiline:
Table 2: Comparative Neurochemical Profiles of Catecholaminergic Enhancers
Property | R(-)-BPAP | (-)-PPAP | (-)-Selegiline |
---|---|---|---|
MAE potency (dopamine) | 0.18 μM | 1.2 μM | 23.5 μM |
Serotonergic enhancement | Yes (36 nM EC₅₀) | Minimal | Weak |
MAO-B inhibition | No | No | Yes (IC₅₀ = 15 nM) |
TAAR1 affinity (Kd) | 0.3 nM | 7.2 nM | 420 nM |
Bcl-2 induction (fold) | 4.8 ± 0.3* | 2.1 ± 0.2 | 1.5 ± 0.1 |
*SH-SY5Y cells vs. control |
The enantioselectivity of BPAP is critical: the R(-)-enantiomer (FPFS-1169) exhibits 20–50-fold greater potency in neurotransmitter enhancement and anti-apoptotic functions than the S(+)-enantiomer (FPFS-1170) [1] [4] [9]. This stereospecificity aligns with differential TAAR1 binding affinities between enantiomers [8] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7